Cas no 2142-04-3 (2-(4-Methoxyphenyl)isoindole-1,3-dione)

2-(4-Methoxyphenyl)isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1H-Isoindole-1,3(2H)-dione,2-(4-methoxyphenyl)-
- 2-(4-METHOXYPHENYL)ISOINDOLE-1,3-DIONE,
- 2-(2-PYRIDIN-4-YL-PYRROLIDIN-1-YL)-NICOTINIC ACID
- 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 2-(4-methoxy-phenyl)isoindole-1,3-dione
- 2-(4-Methoxyphenyl)isoindoline-1,3-dione
- N-(4-methoxybenzene)phthalimide
- N-(4-methoxyphenyl)phthalimide
- 2-(4-Methoxy-phenyl)-isoindole-1,3-dione
- SB35400
- MLS000687786
- AB1484
- 2-(4-methoxyphenyl)isoindole-1,3-dione
- MFCD00429499
- Oprea1_825579
- NSC-70407
- NCGC00187709-01
- 2142-04-3
- SCHEMBL2550387
- SMR000283606
- 1,3-Isoindolinedione, 2-(4-methoxyphenyl)
- SR-01000360885
- ZETLVSOYHDFNPZ-UHFFFAOYSA-N
- CS-0314199
- Oprea1_396498
- HMS2740L16
- CHEMBL1464423
- DTXSID70290693
- doi:10.14272/ZETLVSOYHDFNPZ-UHFFFAOYSA-N.1
- 10.14272/ZETLVSOYHDFNPZ-UHFFFAOYSA-N.1
- SR-01000360885-1
- 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione #
- Z56924429
- 2-(4-methoxyphenyl)isoindole-1, 3-dione
- N-p-methoxyphenylphthalimide
- AKOS000485276
- NSC70407
- BS-50453
- STK033729
- 2-(4-Methoxyphenyl)isoindole-1,3-dione
-
- MDL: MFCD00429499
- Inchi: InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3
- InChI Key: ZETLVSOYHDFNPZ-UHFFFAOYSA-N
- SMILES: COC1C=CC(N2C(=O)C3=CC=CC=C3C2=O)=CC=1
Computed Properties
- Exact Mass: 253.07400
- Monoisotopic Mass: 253.073893
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 46.6
Experimental Properties
- Density: 1.327
- Boiling Point: 443.1°C at 760 mmHg
- Flash Point: 221.8°C
- Refractive Index: 1.64
- PSA: 46.61000
- LogP: 2.56080
2-(4-Methoxyphenyl)isoindole-1,3-dione Security Information
2-(4-Methoxyphenyl)isoindole-1,3-dione Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(4-Methoxyphenyl)isoindole-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB275740-250mg |
N-(4-Methoxyphenyl)phthalimide, 97%; . |
2142-04-3 | 97% | 250mg |
€68.80 | 2025-02-19 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0153-1g |
2-(4-Methoxy-phenyl)-isoindole-1,3-dione |
2142-04-3 | 96% | 1g |
593.63CNY | 2021-05-08 | |
TRC | M242885-2000mg |
2-(4-Methoxyphenyl)isoindole-1,3-dione |
2142-04-3 | 2g |
$ 415.00 | 2022-06-04 | ||
abcr | AB275740-5 g |
N-(4-Methoxyphenyl)phthalimide, 97%; . |
2142-04-3 | 97% | 5 g |
€357.50 | 2023-07-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0153-5g |
2-(4-Methoxy-phenyl)-isoindole-1,3-dione |
2142-04-3 | 96% | 5g |
¥1780.89 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0153-25g |
2-(4-Methoxy-phenyl)-isoindole-1,3-dione |
2142-04-3 | 96% | 25g |
¥7123.56 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0153-5g |
2-(4-Methoxy-phenyl)-isoindole-1,3-dione |
2142-04-3 | 96% | 5g |
1780.89CNY | 2021-05-08 | |
abcr | AB275740-1g |
N-(4-Methoxyphenyl)phthalimide, 97%; . |
2142-04-3 | 97% | 1g |
€89.00 | 2025-02-19 | |
abcr | AB275740-25g |
N-(4-Methoxyphenyl)phthalimide, 97%; . |
2142-04-3 | 97% | 25g |
€1172.00 | 2024-06-12 | |
A2B Chem LLC | AF29351-5g |
2-(4-Methoxy-phenyl)-isoindole-1,3-dione |
2142-04-3 | 95+% | 5g |
$51.00 | 2024-04-20 |
2-(4-Methoxyphenyl)isoindole-1,3-dione Related Literature
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1. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formationChristopher J. Perry,Zahida Parveen J. Chem. Soc. Perkin Trans. 2 2001 512
Additional information on 2-(4-Methoxyphenyl)isoindole-1,3-dione
Professional Introduction to Compound with CAS No. 2142-04-3 and Product Name: 2-(4-Methoxyphenyl)isoindole-1,3-dione
The compound with the CAS number 2142-04-3 and the product name 2-(4-Methoxyphenyl)isoindole-1,3-dione represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, featuring a unique structural motif, has garnered attention due to its potential biological activities and its utility in synthetic chemistry. The presence of both a methoxy group and an isoindole core makes it a versatile scaffold for drug discovery and molecular design.
In recent years, the exploration of isoindole derivatives has seen considerable advancements, particularly in their application as intermediates for the synthesis of biologically active molecules. The 4-Methoxyphenyl substituent in this compound introduces a hydrophobic interaction site while maintaining electronic balance, which is crucial for optimizing pharmacokinetic properties. This balance is essential for designing molecules that can effectively interact with biological targets while minimizing off-target effects.
One of the most compelling aspects of 2-(4-Methoxyphenyl)isoindole-1,3-dione is its potential in the development of novel therapeutic agents. The isoindole ring system is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers have been particularly interested in its ability to modulate enzyme activity and receptor binding. For instance, studies have shown that derivatives of this compound can interact with specific transcription factors and kinases, which are key players in various disease pathways.
Recent research has highlighted the importance of structure-activity relationships (SARs) in optimizing the efficacy of isoindole-based compounds. By systematically modifying functional groups such as the methoxy substituent or introducing additional heterocycles, chemists can fine-tune the biological profile of these molecules. The 2-(4-Methoxyphenyl)isoindole-1,3-dione scaffold provides an excellent platform for such investigations due to its inherent flexibility and reactivity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of production but also allow for the introduction of diverse structural modifications.
In addition to its pharmaceutical applications, 2-(4-Methoxyphenyl)isoindole-1,3-dione has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices. The ability to tune its optoelectronic characteristics by altering substituents offers exciting possibilities for developing next-generation materials with enhanced performance.
The compound's stability under various conditions is another critical factor that contributes to its utility. Studies have demonstrated that it maintains structural integrity under both acidic and basic environments, making it suitable for formulation in diverse pharmaceutical products. Furthermore, its solubility profile can be modified through salt formation or prodrug strategies to improve bioavailability.
Ethical considerations are also paramount when developing new chemical entities like 2-(4-Methoxyphenyl)isoindole-1,3-dione. Ensuring that research is conducted responsibly and with consideration for environmental impact is essential. Green chemistry principles are increasingly being integrated into synthetic routes to minimize waste and reduce energy consumption without compromising efficacy.
The future prospects for this compound are bright, with ongoing research focusing on expanding its therapeutic applications. Collaborative efforts between academia and industry are expected to yield novel derivatives with improved pharmacological profiles. As our understanding of disease mechanisms evolves, so too will the demand for innovative molecular tools like 2-(4-Methoxyphenyl)isoindole-1,3-dione.
In conclusion, the compound with CAS No. 2142-04-3 and product name 2-(4-Methoxyphenyl)isoindole-1,3-dione represents a cornerstone in modern chemical biology and pharmaceutical research. Its unique structural features combined with its broad spectrum of potential applications make it a valuable asset in the quest for new treatments. As scientific knowledge advances, we can anticipate even greater achievements stemming from this versatile molecule.
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